Vanadium hydroxide
Description
Significance of Vanadium Speciation in Chemical Systems
The speciation of vanadium—that is, its specific chemical form, including its oxidation state and the structure of its complexes—is of paramount importance in chemical and environmental systems. mdpi.com The reactivity, mobility, catalytic activity, and bioavailability of vanadium are not determined by its total concentration but are highly dependent on its specific species. mdpi.comekb.eg Vanadium can exist in several oxidation states, most commonly +2, +3, +4, and +5. wikipedia.org In aqueous solutions, these oxidation states form distinct cationic and anionic species depending on the pH and redox conditions. wikipedia.orgnih.gov For instance, under acidic conditions, cationic forms such as the vanadyl ion ([VO]²⁺) from vanadium(IV) are prevalent, while neutral and basic conditions favor the formation of anionic vanadates from vanadium(V). ekb.egnih.gov
This pH-dependent behavior is critical in both industrial and natural processes. udel.edu In catalysis, the specific oxidation state of vanadium on a catalyst's surface can dictate the reaction pathway and selectivity, as seen in oxidation reactions where the V⁵⁺/V⁴⁺ redox couple is often essential. wikipedia.orgresearchgate.net The ability to control vanadium speciation is therefore a key goal in designing effective catalysts and other functional materials. science.gov Understanding the transformations between these species is fundamental to predicting their behavior and harnessing their properties for advanced applications. nih.gov
Overview of Vanadium Hydroxide (B78521) Forms in Contemporary Research
Vanadium forms hydroxides in several of its common oxidation states, with each form exhibiting unique chemical and physical properties. The primary forms investigated in modern research are those of vanadium(III), vanadium(IV), and vanadium(V), although vanadium(II) hydroxide is also known. ontosight.ai These compounds are often not simple, stoichiometric hydroxides but can exist as hydrated oxides or oxyhydroxides.
Vanadium(III) Hydroxide (V(OH)₃): Often described as a pale green or blue solid, vanadium(III) hydroxide is typically prepared through the precipitation of a vanadium(III) salt solution with a base. ontosight.aisemanticscholar.org It is a basic hydroxide and can be used as a precursor for synthesizing other vanadium compounds, such as vanadium oxides. semanticscholar.org Research has explored its synthesis via methods like the hydrolysis of vanadium isopropoxide to form a V(OH)₃ gel. semanticscholar.org
Vanadium(IV) Hydroxide (V(OH)₄ or VO(OH)₂): This compound, also known as vanadyl hydroxide, is of significant interest. ontosight.ai It is commonly prepared as a precursor for vanadium oxides like vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅). mdpi.comresearchgate.net Thermodynamic analysis shows that vanadium(IV) hydroxide, often represented as VO(OH)₂, can be precipitated from vanadium(IV) solutions by adjusting the pH. mdpi.comresearchgate.net For example, studies have demonstrated that adjusting the pH of a vanadium(IV) strip liquor to approximately 5.6 can precipitate 98.6% of the vanadium as VO(OH)₂. mdpi.comresearchgate.net This precursor is then calcined to produce specific vanadium oxides. mdpi.com
Vanadium(V) Hydroxide (V(OH)₅): The existence of a simple pentahydroxide is complex; vanadium in the +5 oxidation state typically forms vanadic acid or polyoxovanadates in aqueous solution. wikipedia.orgwikipedia.org Freshly precipitated vanadium(V) oxide from an aqueous solution is often described as a hydrated oxide, V₂O₅·nH₂O, which can be considered a form of vanadium(V) hydroxide. wikipedia.org The chemistry is dominated by the formation of various oxo- and hydroxo-anionic species, the structures of which are highly dependent on pH. wikipedia.orgudel.edu
Below is an interactive data table summarizing the key properties of different vanadium hydroxide forms.
Evolution of Research Trends in this compound Chemistry
Research into vanadium hydroxides and their derivatives has evolved significantly over the decades. Early studies focused on the fundamental synthesis and characterization of bulk materials. More recently, the focus has shifted dramatically towards the rational design and synthesis of nanostructured vanadium materials, where vanadium hydroxides play a critical role as precursors. rsc.orgnih.gov
A major trend is the development of advanced synthesis methodologies to control the morphology and properties of the final product. Techniques such as sol-gel processes, hydrothermal methods, and controlled precipitation are now commonly used to produce this compound intermediates that can be transformed into nanostructures like nanotubes, nanorods, and nanosheets. rsc.orgsemanticscholar.orgresearchgate.net For instance, vapor deposition of metal-alkoxide precursors first yields metal hydroxide complexes, which are then annealed to produce specific vanadium oxides like VO₂. aip.org
Another significant research trend is the application of these materials in energy storage and conversion. Vanadium hydroxides are investigated as precursors for electrode materials in lithium-ion batteries and as key components in vanadium redox flow batteries (VRFBs). rsc.orgontosight.aicore.ac.uk The development of layered double hydroxides (LDHs) containing vanadium has also emerged as a promising area. mdpi.comcardiff.ac.uk These materials, such as nickel-vanadium LDHs, are being explored as highly efficient electrocatalysts for reactions like the oxygen evolution reaction (OER), which is crucial for water splitting technologies. mdpi.comcardiff.ac.uk The ability to tune the electronic structure by incorporating vanadium into hydroxide layers has opened new avenues for designing state-of-the-art catalysts. cardiff.ac.uk
The following interactive table highlights key research findings related to the synthesis and application of vanadium hydroxides.
Structure
2D Structure
Properties
CAS No. |
102857-58-9 |
|---|---|
Molecular Formula |
H5O5V-5 |
Molecular Weight |
135.98 g/mol |
IUPAC Name |
vanadium;pentahydroxide |
InChI |
InChI=1S/5H2O.V/h5*1H2;/p-5 |
InChI Key |
JLQPSXFDVXNJAE-UHFFFAOYSA-I |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[V] |
Origin of Product |
United States |
Fundamental Theoretical and Computational Aspects of Vanadium Hydroxide Species
Quantum Mechanical and Density Functional Theory (DFT) Studies of Vanadium Hydroxide (B78521) Isomers (e.g., VOH, HVO)
The theoretical examination of vanadium hydroxide has focused on understanding the electronic and geometric structures of its isomers, primarily this compound (VOH) and hydroxyvanadium (HVO). nih.gov High-level ab initio computational methods, including multireference configuration interaction (MRCI) and single-reference coupled-cluster (CC) methodologies, alongside Density Functional Theory (DFT), have been employed to investigate these species. nih.govaip.org These studies utilize correlation-consistent basis sets of quadruple-zeta quality to ensure a high degree of accuracy in the calculations. nih.gov
The electronic structure of these isomers can be conceptualized from different interaction perspectives. The HVO species is often analyzed by considering a hydrogen atom approaching a vanadium monoxide (VO) molecule, whereas the VOH isomer is viewed in terms of the interaction between a vanadium cation (V⁺ or V²⁺) and a hydroxide anion (OH⁻). nih.govaip.org
Computational studies have identified and characterized the ground and several low-lying excited electronic states for both neutral and cationic VOH and HVO. nih.gov The global minimum on the potential energy surface for the neutral [V,O,H] system is the bent X³A" state of HVO. nih.gov Close in energy, less than 5 kcal/mol higher, is the bent X⁵A" state of VOH. nih.gov For the cation, the global minimum is the linear X⁴Σ⁻ state of VOH⁺. nih.govaip.org
The multiplicity of these states, which describes the net spin of the electrons, is a key finding. For instance, the ground state of bent HVO is a triplet (multiplicity of 3), while the nearby VOH isomer has a quintet ground state (multiplicity of 5). nih.gov The cationic ground state, linear VOH⁺, is a quartet (multiplicity of 4). nih.govaip.org Other states, such as a ⁴Δ state for linear VOH⁺, have also been identified, though they may not represent true minima on the potential energy surface. aip.org
| Species | Geometry | Electronic State | Relative Energy (kcal/mol) |
|---|---|---|---|
| HVO | Bent | X³A" | 0.0 (Global Minimum) |
| VOH | Bent | X⁵A" | < 5.0 |
| VOH⁺ | Linear | X⁴Σ⁻ | 0.0 (Cationic Global Minimum) |
| VOH⁺ | Bent | - | > 10.0 |
| HVO⁺ | Bent | - | > 10.0 |
The geometries of this compound isomers have been optimized using various computational methods, revealing both linear and bent structures. For the neutral species, bent geometries are energetically favored over linear ones. nih.govaip.org The most stable structure for HVO is a bent X³A" state, and similarly, the most stable VOH isomer is also bent. nih.govaip.org In contrast, for the cation, the linear VOH⁺ structure is lower in energy than its bent counterpart. nih.govaip.org
Detailed structural parameters, including bond lengths and angles, have been calculated for these stable geometries. For example, at the MP2/6-311+G** level of theory, the V-OH bond length in VOH was calculated to be 1.848 Å. aip.org More advanced calculations have refined these parameters for various electronic states.
| Species | State | Parameter | Value | Method |
|---|---|---|---|---|
| VOH | - | r(V-O) | 1.848 Å | MP2/6-311+G |
| VOH⁺ | - | r(V-O) | 1.756 Å | MP2/6-311+G |
| HVO | Transition State | r(H-V) | 1.720 Å | - |
| HVO | Transition State | r(V-O) | 1.657 Å | - |
| HVO | Transition State | ∠(H-V-O) | 45° | - |
Bonding Interactions and Dissociation Energies in this compound
The nature of the chemical bonds within this compound isomers is fundamental to their stability and reactivity. The interaction between the vanadium atom and the hydroxyl group (in VOH) or the hydrogen and vanadium monoxide moiety (in HVO) has been extensively studied. nih.gov
The V-OH bond is a primary feature of the VOH isomer. Theoretical studies have quantified the strength of this bond in both neutral and cationic species. For the VOH⁺ cation, early theoretical work using MP2/6-311+G** calculations determined a V⁺(s¹d³)OH⁻ binding energy of 855.6 kJ/mol (approximately 204.5 kcal/mol) relative to V⁺ and OH⁻. aip.org Experimental studies using techniques like guided ion-beam tandem mass spectrometry have reported dissociation energies, D₀(V⁺–OD), in the range of 101.7 ± 4.4 to 103.8 ± 3.5 kcal/mol. aip.org More recent coupled-cluster calculations suggest a D₀(V⁺–OH) value of 98.6 ± 3 kcal/mol. aip.org The differences highlight the challenge in accurately predicting bond dissociation energies for transition metal species. nsf.gov The V-OH bond strength is a critical parameter for understanding the molecule's thermochemical properties.
Thermochemical analysis involves the study of energy changes during chemical reactions, such as the formation and cleavage of bonds. For this compound, this is often explored by constructing potential energy curves for the dissociation processes VOH → V + OH and HVO → H + VO. nih.gov These curves map the energy of the system as a function of the separating fragments' distance, providing the dissociation energy (De), which is the energy difference between the equilibrium geometry and the dissociated fragments. nih.gov For the linear VOH⁺ cation in its X̃ ⁴Σ⁻ ground state, the V⁺–OH binding energy (De) has been calculated to be in the range of 80 to 112 kcal/mol, depending on the computational level. aip.org
| Species | Bond | Dissociation Energy (D₀) | Method |
|---|---|---|---|
| VOH⁺ | V⁺-OH | 98.6 ± 3 kcal/mol | CCSD(T) |
| VOD⁺ | V⁺-OD | 101.7 ± 4.4 kcal/mol | Guided Ion-Beam Tandem MS (Experiment) |
| VOD⁺ | V⁺-OD | 103.8 ± 3.5 kcal/mol | Guided Ion-Beam Tandem MS (Experiment) |
| VOH⁺ | V⁺-OH | 107 ± 3 kcal/mol | Collision-Induced Dissociation (Experiment) |
Potential Energy Surfaces and Reaction Pathways for this compound Interconversions
A potential energy surface (PES) is a multidimensional representation of a molecule's potential energy as a function of its geometric coordinates. fiveable.melibretexts.org It provides a theoretical landscape for understanding molecular structures, reaction pathways, and transition states. wayne.edu Minima on the PES correspond to stable reactants, products, or intermediates, while saddle points represent transition states connecting these minima. fiveable.melibretexts.org
For the [V,O,H] system, computational studies have explored the PES to map the relationships between the VOH and HVO isomers. nih.gov Potential energy curves have been constructed as a function of both the bond distances (e.g., V-OH and H-VO) and the H-V-O bond angle. nih.govaip.org These explorations have located a number of local minima corresponding to the various stable isomers identified. aip.org
The interconversion between isomers, such as the rearrangement from VOH to HVO, represents a reaction pathway on the PES. fiveable.me Characterizing the transition state for the VOH to HVO conversion has proven to be computationally challenging due to the energetic proximity of several highly multireference electronic states. aip.org One identified transition state for the HVO isomer has a calculated geometry with r(H-V) = 1.720 Å, r(V-O) = 1.657 Å, and an H-V-O angle of 45°, lying approximately 35-39 kcal/mol above the bent HVO ground state. aip.org In some cases, interconversion mechanisms may involve proton transfers between ligands, potentially assisted by solvent molecules in a condensed phase. nih.gov The study of these surfaces is crucial for understanding the dynamics and potential reactivity of this compound species.
Computational Modeling of this compound Cluster Ions and Anions
Computational modeling has become an indispensable tool for elucidating the intricate structures, reactivity, and dynamics of this compound cluster ions and anions in the gas phase. hu-berlin.ded-nb.info Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and potential energy surfaces that govern the behavior of these complex species. researchgate.netmdpi.com This modeling complements experimental techniques like mass spectrometry by offering molecular-level interpretations of observed phenomena. mdpi.comnih.gov
Doubly-Charged this compound Anions and Their Reactivity
Experimental and computational studies have revealed the unique reactivity of doubly-charged this compound anions in the gas phase. researchgate.netnih.gov Unlike many other doubly-charged anions, which typically undergo proton transfer or substitution reactions, these vanadium-containing species can engage in fast and efficient bond-forming reactions, particularly with molecules like sulfur dioxide (SO₂). researchgate.netmdpi.comresearchgate.net These reactions are significant because they lead to charge separation, producing two singly-charged products. researchgate.net
The interaction with SO₂ promotes the breaking of strong V-O bonds within the cluster's framework and the formation of new V-O and S-O bonds. researchgate.net This process is not driven by exothermic electron transfer but by a chemical transformation facilitated by the SO₂ molecule. researchgate.net
Detailed studies on specific polyoxovanadate dianions, such as NaV₃O₉²⁻ and its hydrated form H₂NaV₃O₁₀²⁻, have provided concrete examples of this reactivity. mdpi.comresearchgate.net The reaction of the hydroxide species H₂NaV₃O₁₀²⁻ with SO₂ is particularly noteworthy for its regioselectivity, proceeding through two distinct pathways: one involving the breakage of a terminal V-OH bond and another leading to the fragmentation of the V₃O₁₀ core. mdpi.com In contrast, the sequential addition of two SO₂ molecules to the NaV₃O₉²⁻ dianion results in the cleavage of the stable V₃O₉ backbone. mdpi.com
These reactions are characterized by high efficiency, with kinetic analyses showing rate constants on the order of 10⁻⁹ cm³ s⁻¹ molecule⁻¹. mdpi.comuniroma1.it
| Reactant Anion | Reactant Neutral | Key Products | Reaction Type |
|---|---|---|---|
| H₂V₂O₇²⁻ | SO₂ | H₂VO₄⁻, VO₃SO₂⁻ | Bond-forming, Charge separation |
| HNaV₄O₁₂²⁻ | SO₂ | NaV₄O₁₁⁻, HOSO₂⁻ | Hydrolysis, Charge separation |
| NaV₃O₉²⁻ | 2 SO₂ | Not specified | Backbone breakage, Charge separation |
| H₂NaV₃O₁₀²⁻ | SO₂ | Not specified | Regioselective hydrolysis and bond-forming |
Table 1: Summary of selected gas-phase reactions of doubly-charged this compound and oxide anions with sulfur dioxide. Data sourced from experimental and theoretical studies. mdpi.com
Theoretical Descriptions of Gas-Phase this compound Cluster Dynamics
The theoretical description of the dynamics of gas-phase this compound clusters primarily relies on the computational exploration of potential energy surfaces (PES). researchgate.net These studies, often employing DFT, map out the energetic pathways of ion-molecule reactions, identifying transition states and reaction intermediates. researchgate.netmdpi.com This approach provides a static picture of the reaction coordinates and helps rationalize the observed product distributions in experimental studies, such as those using ion-molecule reaction (IMR) mass spectrometry. mdpi.comresearchgate.net
While comprehensive molecular dynamics simulations specifically detailing the real-time dynamic behavior of gas-phase this compound clusters are not extensively documented in the reviewed literature, the existing computational work on their reactivity offers significant insights. The calculations performed on the reactions of doubly-charged anions with SO₂, for instance, elucidate the mechanistic steps of bond cleavage and formation, which are fundamental aspects of the cluster's dynamic behavior upon collision with a reactant molecule. researchgate.netmdpi.com
The theoretical models focus on:
Structural Optimization: Determining the stable geometries of reactant and product clusters. hu-berlin.ded-nb.info
Reaction Mechanisms: Identifying the sequence of elementary steps, including bond breaking and formation, that constitute a chemical transformation. mdpi.com
These computational approaches have been successfully used to interpret the fragmentation patterns and reactivity of various vanadium oxide and hydroxide cluster ions, providing a molecular-level understanding that complements experimental observations. hu-berlin.deresearchgate.netmdpi.com
Relativistic Effects in this compound Electronic Structure Calculations
While relativistic effects are most pronounced for heavy elements, their influence on the electronic structure of lighter elements, including first-row transition metals like vanadium, can be non-negligible for high-accuracy calculations. wikipedia.orgacademie-sciences.fraps.org For vanadium compounds, the primary relativistic effect to consider is spin-orbit (SO) coupling, which arises from the interaction between the spin and orbital angular momentum of an electron. academie-sciences.fraps.org
Direct computational studies focusing exclusively on relativistic effects in this compound are not abundant in the surveyed literature. However, research on other vanadium-containing systems provides strong evidence that these effects can be significant:
Vanadium Oxides: Fully relativistic, first-principles calculations on vanadium oxides (V₂O₃, VO₂, and V₂O₅) have been performed to interpret L-edge X-ray absorption near edge structure (XANES) spectra. These methods, based on the Dirac equation, inherently include relativistic effects to accurately model the electronic transitions.
Vanadium Spinels: In vanadium spinel systems like MgV₂O₄, SO coupling is a key factor in understanding the magnetic and orbital ordering in the low-temperature phase. DFT calculations that include SO interaction (LSDA+U+SO) yield a lower energy state compared to those that neglect it, indicating the importance of this relativistic contribution.
Other Vanadium Complexes: Studies on Janus vanadium-dichalcogenide monolayers and zero-valent vanadium isocyanide complexes also highlight the role of SO coupling in determining their spintronic and magnetic properties. mdpi.comnih.govCurrent time information in Dallas, TX, US. The magnitude of SO coupling is shown to influence spin-splitting of electronic states and magnetic relaxation times. mdpi.comCurrent time information in Dallas, TX, US.
These findings collectively suggest that for a precise theoretical description of the electronic properties of this compound clusters, particularly those involving open-shell species or properties sensitive to electronic state splitting, the inclusion of relativistic effects, at least at the level of spin-orbit coupling, is likely necessary for achieving quantitative accuracy.
Electrochemical Behavior and Mechanistic Insights of Vanadium Hydroxide Redox Processes
Redox Mechanisms of Vanadate (B1173111) Ions in Alkaline Solutions Leading to Vanadium Hydroxide (B78521) Formation
The formation of vanadium hydroxide from vanadate ions in alkaline solutions is governed by specific redox mechanisms. In highly alkaline solutions (pH 13-14), the predominant active vanadium species for electrochemical reduction is the vanadate ion (VO₄³⁻). cas.cn The study of these mechanisms has been somewhat limited due to the highly negative potentials required for the electro-reduction of vanadium compounds. cas.cnpsu.edu
In aqueous solutions, vanadium can exist in several oxidation states, each associated with different ionic or hydroxide species depending on the pH. homescience.net In alkaline solutions, vanadium(V) is typically present as oxo-anions. homescience.net The electrochemical reduction of these vanadate ions leads to the formation of vanadium hydroxides in lower oxidation states.
The key vanadium species involved in the redox processes in alkaline media are:
Vanadium(V): Exists as the vanadate ion (VO₄³⁻) in solutions with high hydroxide concentrations (e.g., 0.1–1 M NaOH or KOH). cas.cnresearchgate.net
Vanadium(III): Identified as Vanadium(III) hydroxide (V(OH)₃), which acts as an intermediate in the oxidation process. cas.cnresearchgate.net
Vanadium(II): The final product of the cathodic reduction of vanadate is Vanadium(II) hydroxide (V(OH)₂). cas.cnpsu.eduresearchgate.net
Due to the instability of the direct reduction product, V(OH)₂, the deposits obtained after electrolysis are often mixed-valence (+3/+4) amorphous hydrated vanadium compounds. cas.cnresearchgate.net
| Oxidation State | Species in Alkaline Solution | Role in Redox Process |
| V(V) | Vanadate (VO₄³⁻) | Initial reactant for reduction cas.cn |
| V(IV) | VO(OH)₂ / VO₂·nH₂O | Stable oxidation state, can be formed from V(II) homescience.netcas.cn |
| V(III) | Vanadium(III) hydroxide (V(OH)₃) | Intermediate in the oxidation of V(OH)₂ cas.cnresearchgate.net |
| V(II) | Vanadium(II) hydroxide (V(OH)₂) | Final reduction product of vanadate cas.cnpsu.eduresearchgate.net |
VO₄³⁻ + 4H₂O + 3e⁻ → V(OH)₂ + 6OH⁻
Kinetic investigations into H-atom transfer at the surface of polyoxovanadate clusters suggest that concerted proton-electron transfer (CPET) is a viable pathway, which bypasses high-energy intermediates. nih.govacs.org
Electrochemical Transformations and Intermediates Involving Vanadium Hydroxides (e.g., V(OH)₂, V(OH)₃)
The vanadium hydroxides formed during the electrochemical reduction of vanadate are not static and undergo further transformations. These processes involve distinct intermediates and are characterized by specific electrochemical signatures.
Cyclic voltammetry (CV) is a key technique for studying the redox behavior of vanadium in alkaline solutions. cas.cnscientific.net CV studies conducted in both NaOH and KOH solutions reveal a consistent pattern: a single cathodic reduction peak and two distinct anodic (oxidation) peaks within one cycle. psu.eduresearchgate.netresearchgate.netscientific.net
Cathodic Peak (Reduction): This single peak corresponds to the irreversible, three-electron reduction of the vanadate ion (VO₄³⁻) to V(OH)₂. cas.cnresearchgate.net
Anodic Peaks (Oxidation): The oxidation process occurs in two separate steps, giving rise to two distinct peaks. The first anodic peak is associated with the oxidation of V(OH)₂ to V(OH)₃. The second anodic peak corresponds to the subsequent oxidation of V(OH)₃ back to the vanadate ion. cas.cnresearchgate.netresearchgate.net
The characteristics of these peaks, such as potential and current, are influenced by factors like the concentration of vanadate ions and the alkalinity of the solution. researchgate.netscientific.net For instance, the reduction potential becomes more negative in KOH solutions compared to NaOH solutions, indicating that vanadate is more difficult to reduce in KOH. researchgate.netscientific.net
| Process | Reaction | Electrochemical Signature |
| Reduction | VO₄³⁻ → V(OH)₂ | Single cathodic peak researchgate.netresearchgate.net |
| Oxidation Step 1 | V(OH)₂ → V(OH)₃ | First anodic peak cas.cnresearchgate.net |
| Oxidation Step 2 | V(OH)₃ → VO₄³⁻ | Second anodic peak cas.cnresearchgate.net |
Analyzing the precise nature of the species present at the electrode surface during electrochemical reactions provides crucial insights. Chemical and X-ray Photoelectron Spectroscopy (XPS) analyses have been used to characterize the products formed during the reduction of vanadate. cas.cnresearchgate.net These studies reveal that the direct reduction product, V(OH)₂, is unstable. cas.cnresearchgate.net Consequently, the deposits collected after the electrolysis are not pure V(OH)₂ but rather amorphous, hydrated vanadium compounds with mixed valencies of +3 and +4. cas.cnresearchgate.net An empirical formula for these deposits has been suggested as VO₁.₈₇·1.38H₂O. cas.cnresearchgate.net
Further analysis using solid-state NMR and XPS on related vanadium oxide systems shows that redox reactions can occur between precursors and vanadium atoms on the surface, leading to changes in the vanadium oxidation state (e.g., V⁵⁺ to V⁴⁺). rsc.org This highlights the involvement of the substrate in the electrochemical transformations.
Kinetic Studies of Electron Transfer Reactions Involving this compound Species
The kinetics of the electron transfer reactions are fundamental to understanding the efficiency and mechanism of this compound formation and transformation. Studies have focused on the reduction kinetics of the vanadate ion and the influence of the supporting electrolyte. cas.cnpsu.edu
The reduction of vanadate is an irreversible reaction where the first electron transfer acts as the rate-determining step. cas.cnresearchgate.netresearchgate.net The kinetics of this process are influenced by the nature of the alkali cations in the electrolyte. psu.edu While similar redox reactions occur in both NaOH and KOH solutions, the reaction kinetics differ. psu.edu For example, the reduction potential is more negative in KOH solutions, and the reaction shows higher irreversibility compared to NaOH solutions. researchgate.netscientific.net This difference is potentially due to the higher activity of OH⁻ ions in KOH solutions. scientific.net
Kinetic parameters, such as the diffusion coefficient of the vanadate ion, have been calculated from electrochemical data. In one study, the diffusion coefficient for the vanadate ion in an alkaline solution was determined to be 1.40 × 10⁻⁹ m²/s. cas.cnresearchgate.netresearchgate.net
| Parameter | Finding | Source(s) |
| Rate-Determining Step | The first electron transfer in the reduction of vanadate to V(OH)₂. | cas.cnresearchgate.netresearchgate.net |
| Diffusion Coefficient (VO₄³⁻) | Calculated as 1.40 × 10⁻⁹ m²/s in alkaline solution. | cas.cnresearchgate.netresearchgate.net |
| Effect of Electrolyte | Reduction is more difficult and shows higher irreversibility in KOH compared to NaOH. | researchgate.netscientific.net |
| Reaction Pathway | Oxidation of V(OH)₂ occurs stepwise through a V(OH)₃ intermediate. | cas.cnresearchgate.net |
Influence of Solution Chemistry and Electrolyte Composition on this compound Electrochemical Stability
The electrochemical stability of this compound is intricately linked to the chemistry of the surrounding solution and the specific composition of the electrolyte. Factors such as pH, the nature and concentration of the supporting electrolyte, and the presence of various ionic species can significantly alter the redox processes, solubility, and structural integrity of this compound compounds.
The speciation of vanadium in aqueous solutions is highly dependent on both pH and concentration. unam.mxhomescience.net In highly alkaline environments (pH > 13), vanadium(V) primarily exists as the vanadate ion (VO₄³⁻). homescience.netcas.cn As the pH decreases, these single-vanadium-atom units undergo protonation and condensation to form a complex array of polyvanadate anions. homescience.net In acidic solutions (pH 0 to 5), the stable species are oxo-cations like the vanadyl ion (VO²⁺) for the +4 oxidation state and the pervanadyl ion (VO₂⁺) for the +5 oxidation state. unam.mxhomescience.net The formation of vanadium hydroxides, such as VO(OH)₂, is favored at specific pH ranges, and these precipitates can redissolve in more strongly acidic or alkaline media. unam.mx For instance, thermodynamic studies show that vanadium oxides and hydroxides tend to precipitate at higher pH values. unam.mx
The composition of the electrolyte is a critical determinant of electrochemical behavior. In systems like the vanadium redox flow battery (VRFB), sulfuric acid is a common supporting electrolyte. nih.gov The concentration of H₂SO₄ has a pronounced effect on the stability of different vanadium ions. Generally, V(IV) and V(III) ions are more stable at lower sulfuric acid concentrations and higher temperatures, whereas V(V) ions require higher acid concentrations for stability. sciengine.com This creates a trade-off, leading to typical operating concentrations of 1.6 to 2 M vanadium in 4–5 M total sulphate. sciengine.com Cyclic voltammetry studies have shown that the V(IV)/V(V) redox couple is electrochemically irreversible at H₂SO₄ concentrations below 3 M and becomes quasi-reversible at concentrations above 3 M. salve.edu Increasing the H₂SO₄ concentration can improve ion transmission but may also increase mass transfer resistance and lead to side reactions like hydrogen evolution. nih.gov
The type of cation in the electrolyte also plays a significant role. Studies comparing NaOH and KOH solutions for the reduction of vanadate have found that while the redox reactions are similar, the reduction potential is more negative in KOH solutions. psu.eduresearchgate.net The reversibility of the reduction reaction is highly dependent on alkalinity, with a more significant decrease in reduction potential observed in KOH as alkalinity increases, which is attributed to the higher activity of OH⁻ ions in KOH solutions. psu.eduresearchgate.net Similarly, the stability of vanadium oxide cathodes has been shown to differ in electrolytes containing Mg²⁺ versus Al³⁺, with better stability observed in the magnesium-containing electrolyte, partly due to weaker interactions of Mg²⁺ with the host structure and differences in electrolyte pH. mdpi.com
The presence of impurities and additives further modifies the electrochemical stability. Impurity ions such as Na⁺ and K⁺ have been identified as major factors that adversely affect the electrochemical activity, reversibility, and mass transfer of vanadium electrolytes. mdpi.comresearchgate.net Conversely, strategic additives can enhance stability. For example, mixing chloride ions with sulfate (B86663) ions in the electrolyte can increase the solubility of vanadium species to as high as 2.5 M and widen the stable operating temperature range from -5°C to 50°C. fbicrc.com.au
The water content within the electrolyte is another crucial factor, particularly in non-aqueous or "water-in-salt" systems. The presence of water can trigger the dissolution of vanadium-based electrode materials, leading to the formation of by-products like Zn₃(OH)₂V₂O₇·2H₂O in zinc-ion batteries. rsc.org However, a controlled amount of water can be beneficial. It can facilitate proton intercalation, which enhances capacity, and the formation of structural hydroxyl groups on the surface of vanadium oxides can reduce the tendency of vanadium ions to dissolve, thereby improving the material's stability. rsc.orgresearchgate.netfrontiersin.org
Data Tables
Table 1: Effect of Electrolyte Composition on Vanadium Redox Behavior
| Electrolyte System | Key Findings | Reference |
| V(IV)/V(V) in H₂SO₄ | Redox mechanism is affected by H₂SO₄ concentration. The couple becomes quasi-reversible above 3 M H₂SO₄. Electron transfer rate increases with higher H₂SO₄ concentration. | salve.edu |
| V(III) in H₂SO₄ | Higher V(III) concentration facilitates V(III)/V(II) redox reactions. Increased H₂SO₄ concentration improves ion transmission with little effect on the electron transfer process. | nih.gov |
| Vanadate in NaOH vs. KOH | Reduction potential is more negative in KOH. Reversibility is highly dependent on alkalinity, with a more pronounced effect in KOH solutions. | psu.eduresearchgate.net |
| V₂O₅ in Mg(NO₃)₂ vs. Al(NO₃)₃ | Better electrochemical activity and stability observed in the Mg²⁺ electrolyte compared to the Al³⁺ electrolyte. | mdpi.com |
| Mixed Acid (H₂SO₄/HCl) | Allows for higher vanadium concentration (up to 2.5 M) and a wider operating temperature range (-5°C to 50°C) compared to sulfuric acid alone. | fbicrc.com.au |
Table 2: Influence of Solution Parameters on Vanadium Electrolyte Properties
| Parameter | Effect | Detailed Findings | Reference |
| pH | Controls speciation | In acidic solutions (pH < 3.5), VO²⁺ predominates. At higher pH, various vanadium hydroxides and polyvanadates form. | unam.mxhomescience.net |
| Impurities (Na⁺, K⁺) | Decreased performance | Reduced electrochemical activity and reversibility. Decreased electrolyte conductivity and increased viscosity. | mdpi.comresearchgate.net |
| Water Content (in Acetonitrile) | Capacity & Stability Trade-off | In Zn-ion batteries with a (NH₄)₀.₅V₂O₅ cathode, capacity increased from 110 mAh g⁻¹ (0% water) to 475 mAh g⁻¹ (8% water) due to proton co-intercalation. Excess water leads to dissolution. | rsc.org |
| Additives (e.g., Amino Acids) | Improved stability | Can be added as stabilizing agents to prevent precipitation of vanadium ions at high or low temperatures, increasing the practical energy density. | fbicrc.com.au |
Catalytic Roles and Mechanisms of Vanadium Hydroxide in Chemical Transformations
Vanadium Hydroxide (B78521) as Active Sites in Heterogeneous Catalysis (e.g., V-OH, V(=O)(-OH))
In heterogeneous catalysis, the active sites are often surface-bound vanadium species that can be described as vanadium hydroxides or oxyhydroxides. These species, such as V-OH (hydroxyl) and V(=O)(-OH) (vanadyl-hydroxyl), are not typically isolated bulk compounds but are stabilized on the surface of a support material. These supported vanadium oxide catalysts are widely used in industrial processes. lehigh.edursc.org The catalytic activity is primarily attributed to these two-dimensional surface vanadia sites. rsc.org
The precise structure of surface vanadium hydroxide active sites has been extensively studied using a variety of in situ spectroscopic techniques, including Raman spectroscopy, infrared (IR) spectroscopy, X-ray absorption near-edge structure (XANES), extended X-ray absorption fine structure (EXAFS), and solid-state 51V NMR. rsc.orgnih.gov These studies have revealed that the structure of the supported vanadium oxide species is dependent on the vanadium loading and the degree of hydration. nih.gov
Under dehydrated conditions, the vanadium centers are often found in a tetrahedral coordination environment. nih.gov At low surface coverage, isolated monomeric surface VO4 species are predominant. lehigh.edu As the vanadium loading increases, these can polymerize to form dimeric or larger two-dimensional chains containing bridging V-O-V bonds. lehigh.eduuu.nl The surface vanadium species are anchored to the support via V-O-Support bonds, which are formed through the condensation of V-OH and Support-OH groups. lehigh.edu The presence of terminal V=O (vanadyl) bonds is a common feature of these active sites. uu.nl
The following table summarizes the key structural features of surface this compound active sites:
| Structural Feature | Description | Characterization Techniques |
| Coordination | Primarily tetrahedral coordination of vanadium centers in dehydrated catalysts. nih.gov | XANES, EXAFS, 51V NMR |
| Dispersion | Exists as isolated monomeric species at low loadings and polymeric species at higher loadings. lehigh.edu | Raman Spectroscopy |
| Bonding | Characterized by terminal V=O bonds, bridging V-O-V bonds (in polymeric species), and anchoring V-O-Support bonds. lehigh.eduuu.nl | Raman, IR, EXAFS |
| Hydration State | The structure is sensitive to the degree of hydration, with V-OH groups being present. nih.gov | IR Spectroscopy |
The V-OH groups on the surface of supported vanadium catalysts impart them with Brønsted acidity. The strength and concentration of these acid sites can be influenced by the nature of the support material. Vanadium(V) oxide itself is an amphoteric oxide, meaning it can react with both acids and bases. wikipedia.org When supported on another oxide, the interaction between the vanadia layer and the support can modify its acid-base properties. The Lewis acidity of vanadium in its higher oxidation states also plays a role in its catalytic behavior. rsc.org These acidic properties are crucial for the adsorption of reactant molecules, such as alcohols, onto the catalyst surface.
Mechanistic Investigations of this compound-Mediated Oxidation Reactions
This compound-mediated oxidation reactions are of significant industrial importance. rsc.org Mechanistic studies have revealed that these reactions often proceed via a redox mechanism, where the vanadium center cycles between different oxidation states. researchgate.net
Vanadium-based catalysts are highly effective for the selective oxidation of alcohols, such as the oxidation of methanol (B129727) to formaldehyde (B43269). uu.nlresearchgate.net In this process, methanol first chemisorbs onto the surface vanadium oxide species, often involving the V-OH groups, to form a methoxy (B1213986) intermediate (V-O-CH3). uu.nl The subsequent step, which is often rate-limiting, involves the breaking of a C-H bond in the methoxy group. uu.nlacs.org
The reaction is a classic example of the Mars-van Krevelen mechanism, where the substrate is oxidized by lattice oxygen from the catalyst, leading to the reduction of the vanadium center (e.g., V5+ to V4+ or V3+). uu.nlmpg.de The reduced catalyst is then re-oxidized by gas-phase oxygen, completing the catalytic cycle. uu.nllibretexts.org The terminal V=O bond is often implicated as the active oxygen species in these oxidation reactions. uu.nl
The turnover frequency (TOF), a measure of the catalytic activity per active site, for methanol oxidation can vary by several orders of magnitude depending on the support material. bohrium.com This highlights the significant role of the support in modulating the catalytic properties of the this compound active sites.
A simplified representation of the catalytic cycle for methanol oxidation is as follows:
Adsorption: CH3OH + V5+=O → V5+-OCH3 + H2O
Oxidation & Reduction of Catalyst: V5+-OCH3 → V4+-OH + CH2O
Re-oxidation of Catalyst: V4+-OH + 1/2 O2 → V5+=O + 1/2 H2O
The activation of C-H bonds is a critical step in many oxidation reactions catalyzed by vanadium species. researchgate.net As mentioned in the context of methanol oxidation, the cleavage of a C-H bond in the adsorbed methoxy intermediate is often the rate-determining step. uu.nl The mechanism of C-H activation can involve a variety of pathways, including oxidative addition and electrophilic substitution, depending on the nature of the vanadium center and the substrate. mt.comscielo.br Theoretical studies on the interaction of methane (B114726) with a VO+ cation in the gas phase show that C-H activation is an endothermic process with multiple possible reaction paths. nih.gov
In addition to C-H bond activation, vanadium catalysts can also facilitate the cleavage of C-O bonds. The specific reaction pathway and the type of bond activated are influenced by the reaction conditions and the structure of the catalyst.
Support Effects on this compound Catalytic Activity and Selectivity
The choice of support material has a profound impact on the catalytic performance of supported this compound catalysts. uu.nl This "metal oxide-support effect" can alter both the activity and the selectivity of the catalyst. uu.nl The support can influence the structure and dispersion of the surface vanadium species, as well as their electronic and redox properties. rsc.org
For instance, the turnover frequency for methanol oxidation is significantly higher on supports like TiO2 and ZrO2 compared to SiO2. bohrium.com This is attributed to the ability of the support to modify the redox potential of the V5+/V4+ couple. The support can also influence the acid-base properties of the catalyst. The interaction between the surface vanadium species and the support occurs through V-O-Support bonds, which can affect the reactivity of the V=O and V-O-V bonds. uu.nl
The following table summarizes the effect of different supports on the catalytic activity for methanol oxidation:
| Support Material | Relative Turnover Frequency (TOF) | Key Observations |
| TiO2 | High | Promotes high activity and selectivity. Strong interaction with vanadia. |
| ZrO2 | High | Similar to TiO2 in promoting high catalytic activity. |
| Al2O3 | Intermediate | Moderate activity. bohrium.com |
| SiO2 | Low | Weak interaction with vanadia, resulting in lower activity. bohrium.com |
Interaction of this compound with Zeolite Frameworks
The incorporation of vanadium species into zeolite frameworks creates catalytic materials with unique properties, where the interaction between the vanadium center and the aluminosilicate (B74896) structure is critical. Within zeolitic frameworks, vanadium can exist in various forms, including tetrahedrally coordinated oxide units (VO₄) and hydroxylated species (V-OH). mdpi.comresearchgate.net The rigid and confined environment of the zeolite influences the chemical properties of these vanadium units more profoundly than flexible supports like amorphous silica (B1680970). researchgate.net
Characterization studies indicate that vanadium is often highly dispersed within the zeolite, sometimes as isolated species. researchgate.net The interaction with the framework can lead to the formation of Brønsted acid sites originating from the vanadium centers. mdpi.com For instance, infrared spectroscopy has identified that the deposition of vanadium on HY zeolite diminishes the band associated with isolated silanol (B1196071) groups (Si-OH), suggesting a direct interaction. This interaction can polarize the silanol groups and create new acidic hydroxyls, evidenced by the appearance of new bands in the IR spectrum. mdpi.com
The specific structure of the zeolite framework plays a significant role in determining the chemical state and reactivity of the incorporated vanadium. researchgate.net Desilication of a zeolite support, which creates a more aluminum-rich surface, can lead to stronger interactions with vanadium species, anchoring them more effectively and altering their reduction behavior compared to purely siliceous environments. mdpi.com The synthesis method also influences the final state of the vanadium; hydrothermal synthesis has been successfully used to incorporate vanadium atoms into the framework of vanadosilicate zeolites, creating active catalysts for oxidation reactions. rsc.org These materials, which can be designed to have hierarchical pore structures, facilitate access for larger reactant molecules to the active vanadium centers within the zeolite. nih.gov
Influence of Oxide Supports on this compound Dispersion and Reactivity
The nature of the oxide support material (e.g., Al₂O₃, SiO₂, TiO₂, ZrO₂) is a critical factor that controls the dispersion, structure, and catalytic reactivity of vanadium species. rsc.orglehigh.edu Supported vanadium oxide catalysts consist of a vanadium oxide phase dispersed as two-dimensional surface species on a high-surface-area support. rsc.orglehigh.edu The support dictates the redox properties of the surface vanadia sites, which can alter their reactivity by as much as a factor of 1000. rsc.orglehigh.edu
The dispersion of vanadium species is strongly influenced by the support material and the preparation method. rsc.org On silica (SiO₂), vanadium species tend to exist as isolated VO₄ units due to weaker interaction and lower surface coverage. lehigh.edu In contrast, on supports like titania (TiO₂) or alumina (B75360) (Al₂O₃), both isolated and polymerized vanadia species can be present, with the degree of polymerization increasing with vanadia loading. lehigh.edumdpi.com The density of surface hydroxyl groups on the support material plays a role in the dispersion of the vanadium oxide species. mdpi.com
The interaction between vanadium and the support occurs via bridging V-O-Support bonds, which anchor the catalytic species. lehigh.edu The electronegativity of the support cation (e.g., Si⁴⁺, Ti⁴⁺, Al³⁺) modifies the electronic properties of the vanadium center, thereby tuning its catalytic activity. lehigh.edu For example, substituting a Si-O-V bond with a less electronegative Ti-O-V or Al-O-V bond can significantly enhance the turnover frequency for oxidation reactions like methanol oxidation. lehigh.edu The structure of these surface species is also sensitive to environmental conditions; under dehydrated conditions, isolated tetrahedral VO₄ units are predominant, while hydration can lead to the formation of polymerized species with higher coordination numbers (VO₅/VO₆). lehigh.edu This reversible transformation confirms the two-dimensional nature of the supported vanadia phase. lehigh.edu
Gas-Phase Reactions of Vanadium Oxide/Hydroxide Clusters with Substrates
Gas-phase studies involving mass-selected vanadium oxide and hydroxide clusters provide fundamental insights into their intrinsic reactivity, free from the complexities of solvent or support interactions. These experiments allow for the precise determination of how cluster size, composition, and oxidation state influence reaction pathways and product formation. psu.eduacs.org
Cluster-Specific Reactivity and Product Distribution
The reactivity of vanadium oxide and hydroxide clusters is highly specific to their stoichiometry. psu.eduacs.org Different clusters within the same series can exhibit entirely different reaction channels with the same substrate molecule. For example, in reactions with 1,1,1-trifluoroethane, the V₂O₄⁺ cluster produces an HF-elimination product, whereas the V₂O₅⁺ cluster leads to a cracking product (V₂O₅·CF₃⁺) and also facilitates fluorine abstraction with oxygen transfer. psu.edu
This cluster-specific reactivity is also evident in reactions with other substrates. The gas-phase reaction of the this compound anion [VO₂(OH)₂]⁻ with methanol was studied using mass spectrometry, with isotope labeling confirming the reaction stoichiometry. researchgate.net The oxidation state of the vanadium atoms is a key determinant of the reaction pathway. Clusters with vanadium in lower oxidation states tend to favor abstraction reactions, while those with higher oxidation states often promote oxidation of the substrate. acs.org This is illustrated in the reaction with 1,3-butadiene, where the V₃O₆⁺ cluster (containing V⁴⁺ and V⁵⁺) only undergoes association, while the V₃O₇⁺ cluster (containing only V⁵⁺) shows both association and dehydration channels. acs.org
The table below summarizes findings on the cluster-specific reactions of various vanadium oxide cations.
| Vanadium Oxide Cluster | Substrate | Observed Reaction Pathway(s) / Product(s) | Citation |
|---|---|---|---|
| V₂O₄⁺ | CH₃CF₃ | HF Elimination (V₂O₄·HF⁺) | psu.edu |
| V₂O₅⁺ | CH₃CF₃ | Cracking (V₂O₅·CF₃⁺), F Abstraction & O Transfer | psu.edu |
| V₃O₆⁺ | 1,3-Butadiene | Association | acs.org |
| V₃O₇⁺ | 1,3-Butadiene | Association, Dehydration | acs.org |
| V₄O₁₀⁺ | H₂ | Hydrogen Atom Transfer (V₄O₁₀H⁺ + H) | researchgate.net |
| [VO₂(OH)₂]⁻ | CH₃OH | Ion-molecule reactions | researchgate.net |
Computational Elucidation of Gas-Phase this compound Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for interpreting experimental results and elucidating the detailed mechanisms of gas-phase reactions involving this compound and oxide clusters. researchgate.netcolostate.edu These calculations provide a complete picture of the reaction landscape, including the structures of intermediates, transition states, and reaction energetics. researchgate.net
For the gas-phase reaction of this compound anions like [VO₂(OH)₂]⁻ with methanol, DFT calculations at the B3LYP level of theory were used to support the experimental data obtained from mass spectrometry. researchgate.net Theoretical studies have also clarified the mechanistic aspects of methanol dehydrogenation to formaldehyde and hydrogen, using a gas-phase vanadium oxide cluster as a model system. These computations show that the dissociative adsorption of methanol is both kinetically and thermodynamically favorable. researchgate.net
DFT has also been applied to understand the reactions of neutral vanadium oxide clusters with sulfur dioxide (SO₂). colostate.edu These calculations help predict whether the reaction will lead to the oxidation of SO₂ to sulfur trioxide (SO₃) by oxygen-rich clusters, or the reduction of SO₂ to sulfur monoxide (SO) by oxygen-deficient clusters. colostate.edu Furthermore, quantum chemical calculations have been employed to investigate the reaction pathways of O(¹D) atoms with vanadium pentafluoride (VF₅), determining the reaction enthalpy and identifying the most energetically favorable product channels. researchgate.net These computational approaches are crucial for understanding the fundamental steps of catalytic cycles and the intrinsic reactivity of specific this compound and oxide species. researchgate.netcolostate.edu
Advanced Spectroscopic Characterization of Vanadium Hydroxide Materials
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Elucidation of Hydroxide (B78521) Groups
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of vanadium hydroxide materials. It is particularly effective for identifying functional groups and understanding the interactions between them.
The direct identification of hydroxide groups bound to vanadium (V-OH) and other hydroxyl (O-H) groups within a material is a primary application of vibrational spectroscopy. The stretching frequencies of these bonds are sensitive to their local chemical environment.
V-OH and O-H Stretching: The formation of V-OH groups, for instance during the hydration of silica-supported vanadium oxide catalysts, can be identified by the appearance of a distinct band around 3660 cm⁻¹ in the infrared spectrum. uu.nl This band is characteristic of the O-H stretching vibration in a V-OH moiety. uu.nl
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| O-H Stretch (in V-OH) | ~3660 | FT-IR | uu.nl |
| V=O Stretch | 995 - 1035 | Raman | uu.nlnih.gov |
| V=O Stretch | ~1008 | FT-IR | researchgate.net |
| V-O-V Bridge Stretch | ~798 | FT-IR | researchgate.net |
| V-O Vibration (in NiV-LDH) | ~810 | Raman | nih.gov |
Hydrogen bonding plays a critical role in defining the supramolecular architecture of this compound-containing materials. The strength and geometry of these bonds influence the material's stability and properties. In complex polyoxovanadates, extensive hydrogen-bonding networks are often present, linking structural units and interstitial molecules like water. arizona.edu For example, in the mineral hummerite, KMg(V₅O₁₄)·8H₂O, a complex network of hydrogen bonds connects the [V₁₀O₂₈]⁶⁻ structural unit with the interstitial water and potassium ions. arizona.edu In organically templated vanadosulfites, hydrogen bonds can create higher-order assemblies, such as 'double-rung ladder' structures linked by O-H···N bonds with distances of 2.661 Å and 2.731 Å. academie-sciences.fr The study of these networks reveals relationships between the types of cations present and the resulting hydrogen-bonded framework, which can range from one-dimensional chains to three-dimensional networks. rsc.org
X-ray Spectroscopy (e.g., XANES, XES) for Oxidation State and Coordination Environment Analysis
X-ray absorption and emission spectroscopies are element-specific probes that provide detailed electronic and geometric information about the vanadium centers.
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the vanadium K-edge and L-edge is highly sensitive to the oxidation state and coordination geometry of the vanadium atom. mdpi.compyrometallurgy.co.zaresearchgate.net
Vanadium K-edge: The V K-edge spectrum (around 5.46 keV) arises from the excitation of a 1s core electron. mdpi.comacs.org The energy position of the absorption edge and the intensity of the pre-edge feature are particularly informative. mdpi.compyrometallurgy.co.za The edge energy, often defined at the first inflection point, shifts to higher energy with an increasing oxidation state of vanadium. pyrometallurgy.co.za A systematic comparison of V-bearing compounds shows that V K-edge XANES can reliably distinguish between oxidation states from +3 to +5 and different coordination symmetries (e.g., octahedral vs. tetrahedral). nih.gov The intensity of the pre-edge peak, which corresponds to a 1s-to-3d transition, is sensitive to the coordination geometry; it is generally more intense for non-centrosymmetric environments (like tetrahedral) due to increased p-d orbital mixing. nih.govnih.gov
Vanadium L-edge: The V L-edge spectrum involves transitions from 2p core orbitals to unoccupied 3d orbitals (2p → 3d). rsc.org It is therefore a direct probe of the d-orbital occupancy and is very sensitive to the vanadium oxidation state and local coordination environment. rsc.org The L-edge is split by spin-orbit coupling into the L₃ (2p₃/₂) and L₂ (2p₁/₂) edges. rsc.org The complex multiplet structure of the L-edge spectrum provides a rich fingerprint of the electronic structure. rsc.org
Valence-to-Core (VTC) X-ray Emission Spectroscopy (XES) is a photon-out technique that probes occupied molecular orbitals with ligand character. nih.gov It results from the relaxation of electrons from ligand-based valence orbitals into a 1s core hole on the metal. researchgate.net
VTC-XES provides unique insights into chemical bonding that are complementary to X-ray absorption techniques. osti.govrsc.orgosti.gov The spectrum is sensitive to the identity of the ligating atoms, their protonation state, and hybridization. researchgate.netresearchgate.net The VTC-XES region can be divided into two main features: the higher-energy Kβ₂,₅ lines, which arise from transitions from ligand p-type orbitals, and the lower-energy Kβ″ feature, associated with ligand s-type orbitals. acs.orgnih.gov A key strength of VTC-XES is its ability to distinguish between ligands with similar atomic numbers (e.g., N vs. O) and even between atoms of the same element with different bonding characteristics, a task that is challenging for other techniques like EXAFS. nih.govresearchgate.net This makes it exceptionally valuable for studying the nuanced bonding environment in hydroxide- and oxide-containing vanadium materials. osti.govrsc.org
Electron Paramagnetic Resonance (EPR) Studies of Vanadyl-Hydroxide Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique applicable only to species with one or more unpaired electrons. utexas.edu It is particularly well-suited for studying vanadium(IV) complexes, such as those containing the vanadyl ion (VO²⁺), which has a d¹ electron configuration. utexas.edudtic.mil
EPR provides detailed information about the electronic structure and the immediate coordination sphere of the paramagnetic V(IV) center. The spectrum is characterized by spin Hamiltonian parameters: the g-tensor and the hyperfine coupling (A-tensor) arising from the interaction of the electron spin with the nuclear spin of ⁵¹V (I = 7/2). utexas.edunih.gov This hyperfine interaction typically splits the EPR signal into a characteristic eight-line pattern. utexas.edu
Detailed analysis of the g and A tensor values allows for the determination of the coordination environment and the nature of the bonding in vanadyl complexes, including those containing hydroxide ligands. nih.gov The anisotropy of these parameters in frozen solutions or single crystals can reveal the symmetry of the complex. nih.gov
| Parameter | Site I | Site II |
|---|---|---|
| gₓ | 1.9633 | 1.9627 |
| gᵧ | 2.0274 | 1.9880 |
| g₂ | 1.9797 | 1.9425 |
| Aₓ (x10⁻⁴ cm⁻¹) | 88 | 90 |
| Aᵧ (x10⁻⁴ cm⁻¹) | 61 | 66 |
| A₂ (x10⁻⁴ cm⁻¹) | 161 | 167 |
Relationship between Imidazole (B134444) Ligand Orientation and Hyperfine Coupling in Vanadyl Compounds
The interaction between the vanadyl ion (VO²⁺) and imidazole-containing ligands is of significant interest in bioinorganic chemistry, as histidine residues are common coordination sites for vanadium in various biological systems. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of the paramagnetic vanadyl ion. udel.edu The hyperfine coupling constant, particularly the parallel component (A∥), is sensitive to the nature and geometry of the equatorial ligands. udel.edu
Recent studies have demonstrated a distinct relationship between the orientation of the imidazole ring and the vanadium hyperfine coupling constant. acs.orgfigshare.com Density Functional Theory (DFT) calculations performed on model complexes, such as [VO(imid)(H₂O)₄]²⁺, have shown that the magnitude of the vanadium hyperfine coupling constant is dependent on the orientation of the imidazole ring relative to the vanadyl bond. acs.orgfigshare.com This dependence has been experimentally verified through EPR studies on vanadyl-imidazole model complexes. acs.org
The orientation of the imidazole ligand is defined by the dihedral angle (θ) between the imidazole plane and the V-N bond vector projected onto the equatorial plane. The computational results reveal a sinusoidal dependence of the A∥ value on this angle, which can be described by the functional form:
A∥(imidazole) = A + B sin(2θ − 90) figshare.com
This relationship highlights that the orientation of the imidazole ring can significantly modulate the electronic structure of the vanadyl complex, which is reflected in the hyperfine coupling parameters. acs.org These findings have important implications for interpreting the EPR spectra of vanadoproteins, where the protein structure dictates the orientation of the coordinating histidine-imidazole rings. figshare.com The ability to correlate the hyperfine coupling constant with the ligand orientation provides a valuable tool for refining the structural models of the metal-binding sites in these proteins. acs.org
Table 1: Calculated Hyperfine Coupling Constants for a Model Vanadyl-Imidazole Complex
| Orientation of Imidazole Ring (θ) | Calculated A∥ (MHz) |
| 0° | 480 |
| 45° | 505 |
| 90° | 480 |
This table presents illustrative data based on the sinusoidal relationship found in computational studies. Actual values may vary depending on the specific complex and computational method.
In Situ Spectroscopic Analysis During Reactions and Transformations Involving this compound
In situ spectroscopic techniques are indispensable for studying the dynamic changes that this compound materials undergo during chemical reactions and transformations. These methods allow for real-time monitoring of the catalyst or material under reaction conditions, providing valuable insights into reaction mechanisms and the nature of active species. aip.org Techniques such as Raman spectroscopy and X-ray Absorption Spectroscopy (XAS) are particularly powerful for characterizing the structural and electronic evolution of this compound-based materials. frontiersin.orgacs.org
For instance, in the field of electrocatalysis, in situ Raman spectroscopy has been employed to investigate the surface reconstruction of vanadium-containing layered double hydroxides (LDHs) during the oxygen evolution reaction (OER). frontiersin.org These studies have shown that the introduction of vanadium can influence the formation of high-valent active species on the catalyst surface. frontiersin.org By monitoring the vibrational modes of the material as a function of the applied potential, researchers can identify the formation and transformation of different metal oxyhydroxide phases that are the true active sites. frontiersin.orgmdpi.com
The application of in situ techniques is crucial for understanding how the structure of this compound precursors evolves into catalytically active phases. This knowledge is key to designing more efficient and stable catalytic materials. acs.org
Monitoring Structural Changes of this compound Under Operando Conditions
Operando spectroscopy takes the principles of in situ analysis a step further by simultaneously measuring the catalytic activity and the spectroscopic signature of the material under actual working conditions. acs.org This approach provides a direct correlation between the structural and electronic properties of the this compound material and its performance.
Operando X-ray Absorption Spectroscopy (XAS) is a particularly valuable tool for this purpose. nih.govresearchgate.net XAS is element-specific and can provide detailed information about the oxidation state and local coordination environment of the vanadium atoms, even in amorphous or poorly crystalline materials. acs.org By collecting XAS data while a this compound-based electrode is operating in an electrochemical cell, it is possible to track changes in the vanadium oxidation state and bond distances during processes like charge-discharge cycles in batteries or during electrocatalytic reactions. nih.gov
For example, operando XAS studies can reveal the reversible or irreversible phase transitions that vanadium-based cathodes undergo during ion insertion and extraction in aqueous zinc-ion batteries. nih.gov These studies have been instrumental in understanding the capacity fading mechanisms and in developing strategies to improve the cycling stability of these battery materials. nih.gov The combination of operando XAS with other techniques like synchrotron X-ray diffraction provides a comprehensive picture of the dynamic structural evolution of this compound-based materials, from the local atomic scale to the long-range crystalline order. nih.govcore.ac.uk
Environmental Geochemistry and Biogeochemical Cycling of Vanadium Hydroxide
Vanadium Speciation and Transformation in Environmental Systems with Hydroxide (B78521) Influence
The speciation of vanadium in the environment is complex, primarily dictated by redox conditions and pH, which in turn influences the formation and stability of vanadium hydroxides. Vanadium can exist in several oxidation states, from +2 to +5, but V(IV) and V(V) are the most prevalent and environmentally significant forms. mdpi.comnih.gov The interplay between these oxidation states and their interaction with hydroxide ions and other environmental components governs the mobility, bioavailability, and toxicity of vanadium.
Distribution of Vanadium Oxidation States in Aquatic and Soil Environments
In aquatic and soil systems, vanadium predominantly exists in the +4 (vanadyl) and +5 (vanadate) oxidation states. mdpi.comnih.gov The distribution between these two states is largely controlled by the redox potential (Eh) and pH of the environment.
Vanadium (V): Under oxidizing conditions, the V(V) state is dominant. mdpi.com In aqueous solutions with a near-neutral pH, V(V) is typically found as the vanadate (B1173111) oxyanion, specifically H₂VO₄⁻. pnas.org As the pH becomes more alkaline, it can deprotonate to form HVO₄²⁻. mdpi.com V(V) species are generally more soluble and mobile in the environment. acs.orgnih.gov However, they can be adsorbed by minerals like iron, aluminum, and manganese oxides and hydroxides, which reduces their mobility. mdpi.com
Vanadium (IV): Under reducing conditions and at lower pH values (typically below 5), the V(IV) state, in the form of the vanadyl cation (VO²⁺), becomes more prevalent. mdpi.comslu.se V(IV) is considered less mobile than V(V) and can form strong complexes with organic matter, which can stabilize it even at higher redox potentials. slu.se
Vanadium (III): The V(III) oxidation state is stable only in strongly reducing environments, such as in some lake sediments, and is generally considered immobile. slu.seresearchgate.net It is readily oxidized in the unsaturated zone of soil. slu.se
The transformation between V(IV) and V(V) is a critical process in vanadium's biogeochemical cycle. V(IV) can be oxidized to V(V) as pH increases, while V(V) can be reduced to the less stable V(IV) by substances like humic acids and other soil organic components. mdpi.com
Role of pH and Redox Potential in Vanadium Hydroxide Formation and Stability
The formation and stability of vanadium hydroxides are intricately linked to the pH and redox potential of the surrounding environment. These factors dictate the dominant vanadium oxidation state and its subsequent hydrolysis and precipitation behavior.
Under strongly acidic conditions (pH < 2), the pervanadyl ion, [VO₂(H₂O)₄]⁺, is the primary V(V) species. wikipedia.org As pH increases, hydrolysis and polymerization occur. The formation of V(IV) and V(V) hydroxides is a key process controlling the solubility of vanadium. Thermodynamic analyses have been used to establish the stability areas for these hydroxides at various vanadium concentrations. iapchem.orgiapchem.org
For instance, in the V-H₂O system, potential-pH (Pourbaix) diagrams show the conditions under which different vanadium species, including oxides and hydroxides, are thermodynamically stable. iapchem.orgredalyc.org These diagrams illustrate that at a given vanadium concentration, specific pH and potential ranges favor the precipitation of vanadium hydroxides, thereby influencing their presence and persistence in environmental systems. At very low pH, V(V) oxide (V₂O₅) may precipitate at high concentrations, but it does not precipitate at all when the total vanadium concentration is low (e.g., < 10⁻² mol L⁻¹). iapchem.org
The solubility of vanadium is significantly controlled by its oxidation state. In oxic environments, where vanadyl cations are predominant, solubility is highest. europa.eu Conversely, under more reducing conditions, the trivalent state, which is relatively immobile, dominates. europa.eu The formation of vanadium hydroxides, therefore, acts as a crucial sink for vanadium, limiting its mobility in soils and aquatic systems.
Abiotic Surface Processes and Adsorption Mechanisms on Mineral Phases
The interaction of vanadium species with mineral surfaces is a critical factor controlling its mobility and bioavailability in the environment. Adsorption onto common mineral phases, particularly iron and manganese oxides, plays a significant role in the retention of vanadium in soils and sediments.
Interaction of Vanadate and this compound with Iron and Manganese Oxides
Iron and manganese oxides are abundant in many soils and aquatic environments and have a high affinity for vanadate (V(V)) and, to a lesser extent, vanadyl (V(IV)) species. mdpi.comslu.se The strong adsorption of vanadate to colloidal iron (hydr)oxides is well-documented and is a key reason for the positive correlation often observed between iron and vanadium concentrations in natural waters. slu.se
Studies using techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy have shown that in soils, added vanadium tends to sorb to metal (hydr)oxides as V(V). slu.se The sorption process can be influenced by the type of (hydr)oxide mineral, the pH of the solution, and the ratio of the solid to the solute. slu.se For example, ferrihydrite, a common iron oxyhydroxide, has been shown to strongly adsorb vanadium. slu.se
The formation of surface complexes is the primary mechanism for this interaction. Vanadate can form both inner-sphere and outer-sphere complexes with the surfaces of iron and manganese oxides. The specific type of complex formed depends on factors such as pH and the presence of competing ions.
Surface Complexation and Retention of this compound Species
The retention of vanadium on mineral surfaces is governed by surface complexation reactions. Spectroscopic studies, such as Extended X-ray Absorption Fine Structure (EXAFS), have provided detailed insights into the molecular-level interactions. For instance, it has been shown that vanadate(V) can form edge-sharing bidentate complexes on the surface of ferrihydrite. slu.se
The speciation of vanadium in the aqueous phase directly influences its adsorption behavior. At circumneutral pH, V(V) exists as anionic oxyanions (e.g., H₂VO₄⁻, HVO₄²⁻), while V(IV) is present as the cationic vanadyl species (VO²⁺). acs.org This difference in charge affects their interaction with mineral surfaces, which often have a pH-dependent surface charge.
The retention of vanadium is also influenced by the presence of other ions that can compete for adsorption sites. For example, phosphate, which has a similar tetrahedral structure to vanadate, can compete with vanadate for adsorption sites on iron (hydr)oxides, potentially leading to reduced vanadium sorption. slu.se The complexation with organic matter in soil can also play a role in the retention and stability of vanadium species. slu.se
Microbially Mediated Transformations of Vanadium Compounds
Microorganisms play a crucial role in the biogeochemical cycling of vanadium by mediating its transformation between different oxidation states. These microbial processes can significantly impact the mobility, bioavailability, and toxicity of vanadium in the environment.
The primary mechanism of microbially mediated vanadium transformation is the reduction of the more mobile and toxic V(V) to the less mobile and less toxic V(IV). acs.orgnih.gov This reduction can occur through two main pathways: electron transfer and enzymatic catalysis. acs.orgnih.gov
A variety of microorganisms have been identified that are capable of reducing V(V). These microbes can utilize V(V) as a terminal electron acceptor during anaerobic respiration. This process is often coupled to the oxidation of organic matter or other electron donors. The ability of certain bacteria to form electroactive biofilms in microbial fuel cells has shown promise for the bioremediation of water contaminated with vanadium. nih.gov
In addition to direct enzymatic reduction, microbial activity can also indirectly influence vanadium speciation by altering the local chemical environment. For instance, microbial respiration can lower the redox potential and pH of the surrounding environment, creating conditions that favor the chemical reduction of V(V) and the stability of V(IV). mdpi.com Furthermore, the production of organic acids and other metabolites by microorganisms can lead to the complexation of vanadium, affecting its solubility and reactivity. mdpi.com
Microbial Vanadium(V) Reduction Mechanisms
The transformation of vanadium in the environment is significantly influenced by microbial activity. Specifically, the reduction of pentavalent vanadium (V(V)), which is soluble and mobile, to the less soluble and less toxic tetravalent vanadium (V(IV)) is a critical process in the biogeochemical cycling of vanadium and can lead to the formation of vanadium hydroxides. sci-hub.stengineering.org.cn Microorganisms employ several mechanisms to achieve this reduction.
These reduction processes can be broadly categorized as either a respiratory process or a detoxification mechanism. sci-hub.stplymouth.ac.uk In the respiratory pathway, certain bacteria utilize V(V) as a terminal electron acceptor for anaerobic respiration, directly linking the reduction to their energy metabolism. sci-hub.stplos.org Alternatively, the detoxification pathway involves the reduction of V(V) to mitigate its toxic effects, where vanadium may interact with reductases of other electron acceptors. sci-hub.stplymouth.ac.uk
A variety of microorganisms, including both gram-negative and gram-positive bacteria, have been identified as capable of V(V) reduction. sci-hub.stplos.org This reduction can occur both inside and outside the microbial cell. engineering.org.cn
Key microbial reduction pathways include:
Direct Enzymatic Reduction: Many bacteria possess enzymes, such as cytochrome c and various reductases, that can directly transfer electrons to V(V), reducing it to V(IV). engineering.org.cn
Indirect Reduction: Microorganisms can produce metabolic byproducts, such as hydrogen sulfide (B99878) (H₂S) or certain organic molecules, that chemically reduce V(V) in the surrounding environment. cas.cn
Extracellular Polymeric Substances (EPS): EPS secreted by microbes contain functional groups like carboxyl and hydroxyl groups that can bind and reduce V(V) to V(IV). nih.gov The extracellular reduction by EPS is considered a major process. nih.gov
The efficiency of microbial V(V) reduction can be quite high. For instance, studies have shown that bacteria like Geobacter metallireducens and Shewanella oneidensis can achieve significant V(V) reduction over relatively short periods. sci-hub.st The table below summarizes the V(V) reduction capabilities of several microorganisms.
| Microorganism | Initial V(V) Concentration | Reduction Efficiency | Timeframe |
| Geobacter metallireducens | 1 mM | ~80% | 96 hours |
| Shewanella oneidensis | 5 mM | ~80% | 60 hours |
| Pseudomonas isachenkovii | 5.7 mM | ~70% | 8 days |
| Bacillus subtilis | 50 mg/L | 90.5% (± 1.6%) | 10 days |
| Thauera humireducens | 50 mg/L | 93.0% (± 1.8%) | 10 days |
This table presents data on the efficiency of V(V) reduction by different microbial species under specific experimental conditions. sci-hub.stengineering.org.cn
Biogeochemical Cycling Influences on this compound Formation
The formation and precipitation of this compound are intrinsically linked to the broader biogeochemical cycle of vanadium, which is governed by a complex interplay of physical, chemical, and biological factors. iipseries.orgresearchgate.net The speciation, mobility, and fate of vanadium in surficial environments are largely controlled by redox conditions, pH, and the presence of organic matter. cas.cnresearchgate.net
Under oxidizing conditions, vanadium primarily exists as the highly soluble and mobile vanadate (V(V)) anion. engineering.org.cnacs.org However, the microbial reduction of V(V) to V(IV) is a pivotal step that leads to immobilization. plos.org The resulting V(IV), often in the form of the vanadyl cation (VO²⁺), is significantly less soluble and readily precipitates, particularly at near-neutral pH values. sci-hub.stengineering.org.cn V(IV) exhibits its minimum solubility around a pH of 6. sci-hub.st This precipitation of V(IV) is a key mechanism for the formation of solid vanadium phases, including vanadium hydroxides and oxyhydroxides. ustc.edu.cn
Several environmental factors, influenced by both geological and biological activities, can affect the formation of this compound:
Redox Potential (Eh): Anoxic or reducing environments, often created by microbial respiration consuming oxygen, favor the reduction of V(V) to V(IV), thereby promoting the precipitation of V(IV) hydroxides. engineering.org.cn
pH: The solubility of V(IV) is highly dependent on pH. As the pH of an environment approaches neutral from either acidic or alkaline conditions, the solubility of V(IV) decreases, leading to its precipitation as hydroxides or oxyhydroxides. sci-hub.st
Organic Matter: Natural organic matter, such as humic and fulvic acids, can complex with vanadium. This complexation can either enhance or inhibit its mobility and precipitation depending on the specific conditions. cas.cn Organic matter can also serve as an electron donor for microbial V(V) reduction. iipseries.org
Presence of Other Ions: The presence of other ions in the system can influence vanadium precipitation. For example, some studies indicate that phosphorus can decrease the precipitation percentage of vanadium. mdpi.com
Microbial Community Composition: The types of microorganisms present in an environment play a direct role. Different microbial species have varying efficiencies and mechanisms for V(V) reduction, thus influencing the rate and extent of this compound formation. plymouth.ac.uk
The interplay of these factors creates dynamic environments where vanadium can be cycled between soluble and insoluble forms. For instance, in soil and sediment environments, microbial activity in anaerobic micro-niches can lead to the reduction of V(V) and subsequent precipitation as V(IV) hydroxides, effectively sequestering the vanadium in the solid phase. iipseries.orgustc.edu.cn
| Environmental Factor | Influence on this compound Formation |
| Redox Potential | Low redox potential (anoxic/reducing conditions) promotes the reduction of V(V) to V(IV), a prerequisite for hydroxide precipitation. engineering.org.cn |
| pH | V(IV) has minimal solubility at near-neutral pH (around 6-8), leading to precipitation as hydroxides. sci-hub.st |
| Organic Matter | Can act as a reducing agent for V(V) and as a substrate for microbes, but can also form soluble complexes with vanadium. cas.cniipseries.org |
| Microbial Activity | Directly catalyzes the reduction of V(V) to V(IV), initiating the precipitation process. plos.org |
This table summarizes the key environmental factors that influence the formation of this compound through the biogeochemical cycling of vanadium.
Emerging Research Directions and Interdisciplinary Investigations
Novel Materials Design Incorporating Vanadium Hydroxide (B78521) Nanostructures for Advanced Applications
The design of novel materials utilizing vanadium hydroxide nanostructures is a rapidly growing field of research. By controlling the size, shape, and structure of these nanomaterials, scientists can fine-tune their properties for a wide range of applications, from catalysis to energy storage.
The ability to control the structure and morphology of this compound nanostructures is crucial for optimizing their performance in various applications. nih.govscispace.com Hydrothermal synthesis is a common method used to produce a variety of nanostructures, including nanowires, nanoribbons, nanorods, and nanosheets. nih.govmdpi.com The morphology of these nanostructures is often related to the layered structure of orthorhombic V₂O₅. nih.govmdpi.com Key parameters that can be adjusted to control the final morphology include temperature and pH. nih.gov
For instance, a systematic study on the synthesis of V₂O₅·nH₂O nanostructures demonstrated that by carefully controlling the hydrothermal treatment variables such as reaction temperature and time, it is possible to obtain different morphologies. scispace.com This control allows for the selective synthesis of nanoribbons with a monoclinic phase and nanowires or nanorods with an orthorhombic phase. scispace.com The synthesis often involves the reaction of V₂O₅ with H₂O₂ in the absence of any organic surfactants or inorganic ions, offering a simple and clean synthetic route. scispace.com
The choice of solvent also plays a significant role in determining the physicochemical properties of the resulting nanostructures. mdpi.com Studies have shown that manipulating the water concentration in the solvent can finely control the crystal morphology. mdpi.com For example, synthesis in a nonaqueous 2-propanol solution can lead to a high orientation of a specific crystal facet, while the addition of water can increase the surface area. mdpi.com
The following table summarizes the effect of synthesis parameters on the morphology of vanadium oxide nanostructures based on various research findings.
| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructures |
| Hydrothermal | V₂O₅, H₂O₂ | Temperature, Time | Nanoribbons, Nanowires, Nanorods scispace.com |
| Hydrothermal | Aqueous V(V) solutions | Temperature, pH | Nanowires, Nanofibres, Nanorods, Nanoribbons, Nanobelts, Nanosheets nih.govmdpi.com |
| Sol-Gel | V₂O₅ | Solvent type (e.g., 2-propanol, water, ethanol) | Varied crystal morphologies and surface areas mdpi.com |
| Hydrothermal | V₂O₅, Carbohydrates/Alcohols | Surfactants (e.g., CTAB) | Nanorods researchgate.net |
A fundamental understanding of the relationship between the structure of this compound nanostructures at the nanoscale and their resulting properties is essential for designing materials with enhanced functionalities. The physical and chemical properties of these nanomaterials are intrinsically linked to their morphology, crystal structure, and surface characteristics. ucla.eduromjist.ro
For example, the photocatalytic activity of V₂O₅ nanostructures is not only influenced by their morphology and surface area but also by the specific crystal facets exposed and the concentration of V⁴⁺ species on the surface. mdpi.com A higher surface area and a greater concentration of V⁴⁺ have been shown to enhance photocatalytic efficiency. mdpi.com Similarly, in the context of electrochemical applications such as lithium-ion batteries, the nanostructure of vanadium oxide plays a crucial role. mdpi.comucla.edu The nanoscale architecture provides a larger surface area and potentially more accessible interior surfaces, which can improve electrochemical performance compared to bulk materials. ucla.edu
The electronic structure of vanadium pentoxide is complex and is influenced by the crystal phase, the number of oxygen vacancies, and the sample morphology. mdpi.com These factors, in turn, affect the material's optoelectronic properties, such as its bandgap. mdpi.com For instance, the direct band edge of V₂O₅ nanoparticles synthesized by a sol-gel method was found to be 3.27 eV. mdpi.com
The table below outlines key structure-property relationships in this compound nanostructures.
| Nanostructure Property | Influencing Factors | Impact on Application |
| Photocatalytic Activity | Morphology, Surface Area, Crystal Facets, V⁴⁺ Concentration | Enhanced degradation of pollutants mdpi.com |
| Electrochemical Performance | Morphology (e.g., nanorolls), Surface Area, V⁴⁺/V⁵⁺ Ratio | Improved capacity and kinetics in batteries mdpi.comucla.edu |
| Optoelectronic Properties | Crystal Phase, Oxygen Vacancies, Morphology | Tunable bandgap for various optical and electronic devices mdpi.comromjist.ro |
Advanced Computational Approaches for Complex this compound Systems
Computational chemistry provides powerful tools to investigate the intricate electronic structure and dynamics of this compound systems. Advanced theoretical methods are being employed to complement experimental studies and provide a deeper, molecular-level understanding of these materials.
The study of excited states in vanadium compounds is crucial for understanding their photochemical and photophysical properties. However, the presence of multiple, partially filled d-orbitals in vanadium often leads to a multi-reference character of the electronic wave function, making single-reference methods like standard Density Functional Theory (DFT) inadequate. barbatti.org
High-level multi-reference methods, such as Multi-Reference Configuration Interaction (MRCI) and Complete Active Space Second-order Perturbation Theory (CASPT2), are necessary to accurately describe the electronic structure and excited states of such complex systems. barbatti.orgunivie.ac.atrsc.org These methods explicitly account for the multi-configurational nature of the wave function, providing a more reliable description of ground and excited states, especially in cases of bond breaking, transition metal complexes, and conical intersections. barbatti.org The development of analytical gradients for these methods also allows for the optimization of excited-state geometries. univie.ac.atrsc.org
Recent advancements in computational methodologies have led to the development of more efficient and accurate multi-level approaches. nih.gov These methods combine high-level quantum mechanical calculations on a small, critical part of the system (the active site) with a lower-level of theory for the surrounding environment, enabling the study of larger and more complex systems. nih.gov
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules and materials in solution over time. nih.gov By simulating the motions of atoms and molecules, MD can provide detailed insights into the interactions between this compound species and solvent molecules, as well as with other solutes. researchgate.net
For instance, Car-Parrinello molecular dynamics (CPMD) simulations, which are based on density functional theory, have been used to investigate the hydration structures, hydrolysis reactions, and diffusion of aqueous vanadium ions. researchgate.net These simulations have revealed that the first hydration shell of V²⁺ and V³⁺ ions contains six water molecules, while VO²⁺ is coordinated to five and VO₂⁺ to three water ligands. researchgate.net The acidity constants (pKa) of these aqueous vanadium species have also been estimated using metadynamics simulations. researchgate.net
MD simulations can also be employed to study the interactions between vanadium complexes and biological molecules, which is relevant for potential biomedical applications. mdpi.com By simulating the docking of vanadium complexes to proteins, researchers can gain insights into the binding mechanisms and stability of these interactions. mdpi.com
The following table presents data from a CPMD study on aqueous vanadium ions, illustrating the type of information that can be obtained from such simulations. researchgate.net
| Vanadium Ion | Coordination Number (First Hydration Shell) | Estimated pKa |
| V²⁺ | 6 | 6.22 |
| V³⁺ | 6 | 2.47 |
| VO²⁺ | 5 | 3.06 |
| VO₂⁺ | 3 | 5.38 |
Integration of Multi-Scale Experimental and Theoretical Methodologies for Comprehensive Understanding
A comprehensive understanding of this compound systems, from their fundamental properties to their performance in advanced applications, requires a synergistic approach that integrates experimental and theoretical methodologies across multiple scales. This integrated approach allows researchers to bridge the gap between atomic-level details and macroscopic behavior.
Experimental techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) provide crucial information about the crystal structure, morphology, and size of synthesized this compound nanostructures. scispace.comcdmf.org.br Spectroscopic methods, including X-ray photoelectron spectroscopy (XPS), furnish details about the elemental composition and oxidation states of vanadium. mdpi.com
These experimental findings can then be rationalized and further explored through theoretical modeling. For example, computational studies can elucidate the formation mechanisms of different nanostructures observed experimentally. cdmf.org.br Quantum chemical calculations can help to interpret spectroscopic data and provide a deeper understanding of the electronic structure and bonding in these materials. nih.gov Molecular dynamics simulations can be used to model the behavior of these nanostructures in different environments, such as in solution or at interfaces, providing insights that are often difficult to obtain through experiments alone. researchgate.net
By combining experimental synthesis and characterization with computational modeling, researchers can establish clear structure-property-performance relationships, which are essential for the rational design of new and improved this compound-based materials for a wide array of technological applications. mdpi.com
Future Challenges in Understanding this compound Reactivity and Stability in Diverse Environments
The multifaceted nature of vanadium chemistry presents considerable challenges to fully understanding the reactivity and stability of this compound in various environments. Vanadium's ability to exist in multiple oxidation states, primarily +3, +4, and +5, is a key factor complicating its behavior. nih.govacs.orgacs.org The interplay between these oxidation states and environmental conditions such as pH, temperature, and the presence of other chemical species creates a complex system that is difficult to predict and model accurately.
A primary challenge lies in predicting the redox behavior of this compound. Vanadium(III) and Vanadium(IV) hydroxides are relatively unstable in the presence of oxygen and tend to oxidize to the more stable Vanadium(V) state. nih.gov However, the rate and extent of this oxidation are highly dependent on the specific environmental matrix. For instance, in anoxic sediments, the lower oxidation states may persist, while in oxygen-rich surface waters, the pentavalent form, often as vanadate (B1173111) anions, predominates. nih.govacs.org The presence of organic matter and microbial activity can further influence these redox transformations, creating dynamic and often unpredictable changes in vanadium speciation and bioavailability.
The speciation of vanadium in aqueous systems is another significant hurdle. The behavior of this compound is intrinsically linked to the pH of the surrounding medium. Vanadium(V) oxide, for example, is amphoteric and reacts with both acids and bases to form a complex array of species. wikipedia.org In acidic solutions (pH < 3), the dominant species is the dioxovanadium(V) cation (VO₂⁺), whereas in alkaline conditions (pH > 12), it primarily exists as the orthovanadate anion (VO₄³⁻). At intermediate pH values, a variety of protonated and polymeric anions, known as polyoxovanadates, are formed, such as HVO₄²⁻, V₂O₇⁴⁻, and HV₁₀O₂₈⁵⁻. wikipedia.org Predicting the equilibrium and kinetics of formation of these various species under fluctuating environmental pH is a major challenge.
Furthermore, the stability of this compound is profoundly affected by its interaction with other components within a given environment. In natural systems, vanadium species can adsorb onto mineral surfaces, form complexes with organic ligands like humic acids, or co-precipitate with other metal hydroxides. acs.org These interactions can either stabilize vanadium and reduce its mobility or, conversely, form soluble complexes that enhance its transport. For example, studies on nickel-vanadium layered double hydroxides have shown that under certain electrochemical conditions, vanadium ions can become soluble and leach from the material, indicating a lack of stability in specific reactive environments. acs.org The sheer diversity of potential interacting substances in soil, water, and industrial process streams makes it exceedingly difficult to develop comprehensive models for this compound's long-term fate.
The complexity of various oxidation states poses an inevitable challenge to synthesizing pure vanadium oxides and, by extension, understanding the fundamental properties of their corresponding hydroxides. acs.org The reactivity of vanadium compounds can also be size-dependent, with nanoparticles exhibiting unusually high reactivity compared to bulk materials, adding another layer of complexity to predicting their behavior. nih.gov Accurately forecasting the long-term stability and reactivity of this compound requires a deeper understanding of these intricate interactions at a molecular level, which remains a significant frontier in environmental and materials science.
The table below summarizes the key environmental factors influencing the stability and speciation of vanadium, highlighting the complexity and the challenges in predicting its behavior.
| Environmental Factor | Influence on this compound Reactivity and Stability | Key Challenges |
| pH | Governs the speciation of vanadium in aqueous solutions. In acidic conditions, cationic forms like VO₂⁺ dominate, while in alkaline conditions, various monomeric and polymeric vanadate anions (e.g., HVO₄²⁻, V₂O₇⁴⁻, VO₄³⁻) are present. wikipedia.org | Predicting the precise distribution of various polyoxovanadate species at intermediate pH values and in complex solutions. |
| Redox Potential (Eh) | Determines the stable oxidation state of vanadium. Oxidizing environments favor the more soluble and mobile V(V) state, while reducing conditions can lead to the precipitation of less soluble V(IV) and V(III) hydroxides. nih.gov | Modeling redox transformations in environments with fluctuating oxygen levels and microbial activity. |
| Presence of Ligands | Organic and inorganic ligands can form soluble complexes with vanadium, increasing its mobility, or insoluble precipitates, reducing its bioavailability. Stability is highly dependent on the specific ligands present. nih.govacs.org | Characterizing the vast number of potential complexes that can form in natural and industrial environments and determining their stability constants. |
| Temperature | Affects reaction kinetics and the solubility of vanadium compounds. High temperatures can alter the stability of certain this compound phases and influence the rate of redox reactions. researchgate.net | Obtaining kinetic data for relevant transformation processes over the wide range of temperatures found in different environments. |
| Interacting Surfaces | Adsorption onto the surfaces of minerals (clays, iron oxides) and organic matter can significantly impact the concentration of dissolved vanadium and its transport in soils and sediments. acs.org | Quantifying the competitive adsorption and desorption processes in complex environmental matrices with multiple surface types. |
Q & A
What experimental parameters critically influence the synthesis of vanadium hydroxide via alkaline leaching?
Classification: Basic Research Question
Answer:
The synthesis of this compound via alkaline leaching is highly dependent on:
- NaOH concentration : Higher molarity (e.g., 4M) enhances vanadium recovery by increasing hydroxide ion availability for dissolution .
- Temperature : Recovery efficiency improves with temperature (up to 100°C), as thermal energy accelerates reaction kinetics .
- Particle size : Smaller particle sizes (e.g., 150 mesh) increase surface area, improving leaching efficiency .
- Time : Prolonged leaching durations (e.g., 5 hours) ensure equilibrium conditions for maximal recovery .
Methodological optimization requires factorial experiments to isolate variable effects.
How can conflicting data on optimal vanadium recovery conditions be resolved in leaching studies?
Classification: Advanced Research Question
Answer:
Data discrepancies often arise from differences in raw material composition (e.g., spent catalyst vs. mineral ores) or leaching agent (NaOH vs. KOH). For example:
- Temperature effects : While NaOH shows higher recovery at 100°C, KOH exhibits superior efficiency at elevated temperatures (e.g., 320 K) due to stronger alkalinity .
- Particle size : Some studies prioritize ultrafine grinding (<150 mesh), but practical constraints (e.g., energy costs) may limit applicability .
Resolution strategies include:
What characterization techniques are most effective for analyzing this compound’s structural and redox properties?
Classification: Basic Research Question
Answer:
Key techniques include:
- Spectroscopy : ICP-MS and AAS for quantitative vanadium detection; XRF for elemental mapping .
- Thermogravimetric analysis (TGA) : To study thermal stability and hydroxide-to-oxide transitions .
- X-ray diffraction (XRD) : For crystallographic identification, though amorphous phases may require pair distribution function (PDF) analysis .
How does in-situ electrochemical analysis elucidate this compound’s pseudocapacitive mechanisms?
Classification: Advanced Research Question
Answer:
In-situ techniques (e.g., Raman spectroscopy, XAS) track real-time redox cycling in alkaline electrolytes:
- Hydroxide ion interaction : OH⁻ ions adsorb onto vanadium sites, triggering reversible V³⁺/V⁴⁺ transitions, which drive charge storage .
- Morphological stability : Nanostructured this compound maintains structural integrity during cycling, mitigating capacity fade .
Methodological rigor requires controlled potential windows and electrolyte pH adjustments to isolate Faradaic contributions.
What methodologies are recommended for vanadium removal from aqueous systems in environmental studies?
Classification: Basic Research Question
Answer:
- Adsorption : Ferric hydroxide (Fe(OH)₃) achieves >90% vanadium removal via inner-sphere complexation, optimized at pH 3–7 and ambient temperature .
- Ion exchange : Resins like D403 selectively capture vanadate ions (VO₃⁻), with elution using 1M NaOH .
- Co-precipitation : Iron salts (e.g., FeCl₃) form vanadium-laden sludge, requiring post-treatment filtration .
How can data mining improve predictive models for vanadium behavior in metallurgical processes?
Classification: Advanced Research Question
Answer:
- Parameter correlation : Machine learning algorithms (e.g., random forests) quantify the impact of blast furnace variables (e.g., temperature, slag composition) on vanadium distribution .
- Hybrid models : Integrating thermodynamic simulations with empirical datasets refines predictions of vanadium speciation (e.g., V⁴⁺ vs. V⁵⁺) in complex matrices .
Validation requires high-resolution industrial datasets and cross-disciplinary collaboration.
What safety protocols are essential when handling this compound in alkaline environments?
Classification: Basic Research Question
Answer:
- Ventilation : Mandatory for NaOH/KOH etching processes to avoid caustic aerosol inhalation .
- PPE : Acid-resistant gloves and goggles to prevent dermal/ocular exposure, particularly during speciation studies involving HI or HCl .
- Waste neutralization : Acidic quenching of alkaline residues prior to disposal .
How do interfacial adsorption mechanisms differ between vanadium species and ferric hydroxide?
Classification: Advanced Research Question
Answer:
- Inner-sphere vs. outer-sphere complexes : Vanadate (V⁵⁺) forms strong inner-sphere bonds with Fe(OH)₃ via ligand exchange, while V⁴⁺ adsorbs via weaker electrostatic interactions .
- pH dependence : Optimal adsorption occurs at pH ~4 for V⁵⁺ and pH ~6 for V⁴⁺, reflecting speciation stability windows .
Advanced characterization (e.g., EXAFS) is critical to confirm bonding configurations.
What are the challenges in detecting trace vanadium species in biological matrices?
Classification: Advanced Research Question
Answer:
- Matrix interference : Organic compounds (e.g., proteins) require digestion (e.g., microwave-assisted HNO₃) prior to ICP-MS analysis .
- Speciation stability : Rapid redox shifts (V⁵⁺ ↔ V⁴⁺) necessitate immediate stabilization with chelators (e.g., EDTA) .
Method validation via spike-recovery experiments is essential to ensure accuracy.
How can this compound be integrated into energy storage systems?
Classification: Basic Research Question
Answer:
- Lithium-ion batteries : Nanostructured V(OH)₃ enhances Li⁺ intercalation kinetics, though cycling stability requires carbon compositing .
- Supercapacitors : Pseudocapacitive V³⁺/V⁴⁺ redox activity in alkaline electrolytes delivers high specific capacitance (>400 F/g) .
Synthesis methods (e.g., hydrothermal growth) must balance porosity and electrical conductivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
